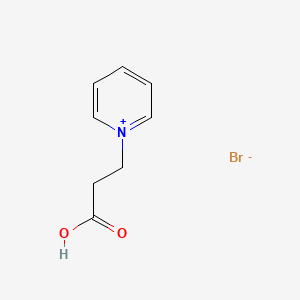

1-(2-Carboxyethyl)pyridin-1-ium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

3-pyridin-1-ium-1-ylpropanoic acid;bromide |

InChI |

InChI=1S/C8H9NO2.BrH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7H2;1H |

InChI Key |

AMKALGCECNMECD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCC(=O)O.[Br-] |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation of Molecular and Supramolecular Architectures of 1 2 Carboxyethyl Pyridin 1 Ium Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. By analyzing the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei, as well as their through-bond and through-space interactions, a complete structural assignment of 1-(2-Carboxyethyl)pyridin-1-ium bromide can be achieved.

Elucidation of Proton (¹H) and Carbon-13 (¹³C) Chemical Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridinium (B92312) ring and the carboxyethyl chain. Due to the electron-withdrawing nature of the positively charged nitrogen atom, the protons on the pyridinium ring are significantly deshielded and resonate at downfield chemical shifts. nih.govnih.gov Specifically, the ortho-protons (H-2, H-6) are expected to appear at the lowest field, followed by the para-proton (H-4), and then the meta-protons (H-3, H-5). researchgate.net The methylene (B1212753) protons of the ethyl chain will also show distinct signals. The protons adjacent to the pyridinium nitrogen (N-CH₂) will be more deshielded than those adjacent to the carboxyl group (C-CH₂).

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbons of the pyridinium ring are expected to resonate in the aromatic region, with the ortho- and para-carbons appearing at a lower field than the meta-carbons due to the influence of the quaternary nitrogen. nih.govchemicalbook.comcore.ac.uk The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing at the downfield end of the spectrum. chemicalbook.com The chemical shifts of the methylene carbons will also be influenced by the adjacent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 (ortho) | 8.8 - 9.2 | 145 - 148 |

| H-4 (para) | 8.4 - 8.6 | 144 - 146 |

| H-3, H-5 (meta) | 8.0 - 8.2 | 128 - 130 |

| N-CH₂ | 4.8 - 5.2 | 58 - 62 |

| C-CH₂ | 3.0 - 3.4 | 34 - 38 |

| COOH | 10 - 13 (exchangeable) | 170 - 175 |

Note: Predicted values are based on data from analogous pyridinium salts and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to gain insight into the molecule's conformation, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. For instance, correlations would be observed between the adjacent protons on the pyridinium ring (H-2/H-3, H-3/H-4, etc.) and between the two methylene groups of the carboxyethyl chain (N-CH₂/C-CH₂). This confirms the connectivity of the proton spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal for N-CH₂ would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would be expected from the N-CH₂ protons to the ortho-carbons (C-2, C-6) of the pyridinium ring, and from the C-CH₂ protons to the carbonyl carbon (COOH). These correlations would definitively confirm the structure of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the through-space proximity of protons, which is essential for determining the preferred conformation of the molecule in solution. For instance, NOE cross-peaks between the N-CH₂ protons and the ortho-protons (H-2, H-6) of the pyridinium ring would indicate a specific spatial arrangement of the carboxyethyl side chain relative to the ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Identification of Characteristic Vibrational Modes and Functional Groups

The FTIR and Raman spectra of this compound will be dominated by vibrations associated with the pyridinium ring, the carboxylic acid, and the alkyl chain.

Pyridinium Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring will give rise to a series of characteristic bands between 1400 and 1650 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, are anticipated around 1000-1050 cm⁻¹.

Carboxylic Acid Vibrations: The most prominent feature of the carboxylic acid group is the C=O stretching vibration, which is expected to appear as a strong, broad band in the FTIR spectrum, typically in the range of 1700-1730 cm⁻¹. The broadness is due to hydrogen bonding. The O-H stretching vibration will also be a very broad band, usually centered around 3000 cm⁻¹. The C-O stretching and O-H bending modes will appear in the fingerprint region (below 1500 cm⁻¹).

Alkyl Chain Vibrations: The C-H stretching vibrations of the methylene groups will be observed in the 2850-2960 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations will be present in the fingerprint region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Medium |

| C=C, C=N Stretch (Ring) | 1400 - 1650 | Medium-Strong | Strong |

| C-N⁺ Stretch | 1150 - 1250 | Medium | Medium |

| Ring Breathing | 1000 - 1050 | Weak | Strong |

Note: Predicted values are based on data from analogous compounds. Actual peak positions and intensities can be influenced by intermolecular interactions.

Analysis of Intermolecular Interactions via Vibrational Shifts

The positions of certain vibrational bands, particularly those involving the carboxylic acid group, are highly sensitive to intermolecular interactions. In the solid state, it is expected that the carboxylic acid groups will form strong hydrogen bonds, likely with the bromide anions or with other carboxylic acid moieties. This strong hydrogen bonding would lead to a significant broadening and a red-shift (shift to lower frequency) of the O-H and C=O stretching bands compared to the gas phase or a non-polar solution. Analysis of these shifts can provide valuable insights into the supramolecular assembly of the compound in the crystalline state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the cationic nature of the molecule means that the pyridinium cation itself will be readily detected. The expected molecular ion would be [C₈H₁₀NO₂]⁺. The fragmentation of this cation upon ionization would likely proceed through several pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da). Another likely fragmentation is the cleavage of the ethyl chain.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 152 | [M]⁺ (C₈H₁₀NO₂)⁺ |

| 108 | [M - CO₂]⁺ |

| 79 | [C₅H₅N]⁺ (Pyridine) |

| 78 | [C₅H₄N]⁺ |

Note: The presence of the bromide counter-ion would not be directly observed in a positive-ion mass spectrum.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-TOF-MS/ESI-MS)

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). In the analysis of this compound, the cationic nature of the pyridinium moiety makes it particularly amenable to electrospray ionization (ESI), a soft ionization technique that typically preserves the molecular ion.

While specific experimental HRESI-TOF-MS data for this compound is not widely published, analysis of closely related structures provides an expected fragmentation pattern and mass. For the cation, 1-(2-carboxyethyl)pyridin-1-ium, the expected exact mass can be calculated. The molecular formula of the cation is C₈H₁₀NO₂⁺.

In a typical ESI-MS experiment, the primary species observed would be the intact cation. High-resolution analysis would confirm its elemental composition with high accuracy, typically within a few parts per million (ppm). Further fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometry experiment (MS/MS), would likely involve the loss of the carboxylic acid group or cleavage of the ethyl chain, providing further structural confirmation. For instance, a related compound, 1-(carboxymethyl)pyridinium, has been characterized using mass spectrometry, confirming the utility of this technique for pyridinium derivatives. mdpi.com

X-ray Diffraction for Solid-State Structural Determination

Although a specific, publicly available crystal structure of this compound has not been detailed in the surveyed literature, the analysis of analogous compounds provides a strong basis for predicting its structural characteristics. For example, the crystal structure of N-(4-carboxybenzyl)pyridinium bromide reveals key interactions that are likely to be present in the title compound. researchgate.net In such a structure, one would expect to determine the precise geometry of the pyridinium ring, the conformation of the carboxyethyl side chain, and the relative positioning of the bromide anion.

Crystallographic data for a hypothetical crystal of this compound would be presented in a standardized format, as shown in the table below, which is based on data from similar pyridinium bromide structures. mdpi.comua.esnih.gov

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 9.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 10.5 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 1150 |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from a single-crystal X-ray diffraction experiment.

The presence of a carboxylic acid group (a strong hydrogen-bond donor) and a bromide anion (a hydrogen-bond acceptor) in this compound strongly suggests the formation of extensive hydrogen bonding networks. researchgate.net The primary and most significant interaction anticipated is the hydrogen bond between the carboxylic acid proton and the bromide anion (O-H···Br). researchgate.net

Solid-State NMR for Complex Material Characterization Incorporating Pyridinium Moieties

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of solid materials, especially for compounds that are insoluble or difficult to crystallize. It provides information on the local environment of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁵N.

For this compound, ¹³C and ¹H ssNMR would be particularly informative. The ¹³C chemical shifts of the pyridinium ring carbons would be sensitive to the N-alkylation and the electronic effects of the substituent, as well as intermolecular interactions like hydrogen bonding. The carbonyl carbon of the carboxylic acid group would have a characteristic chemical shift, which would also be influenced by its participation in hydrogen bonding.

High-resolution ¹H ssNMR, often requiring fast magic-angle spinning (MAS) rates, could distinguish between the different protons in the molecule, including those on the pyridinium ring, the ethyl chain, and the carboxylic acid. The proton chemical shifts are highly sensitive to hydrogen bonding, and their analysis can provide complementary information to that obtained from X-ray diffraction. While specific ssNMR data for the title compound is not available, studies on other complex organic materials demonstrate the power of this technique to elucidate molecular structure and packing in the solid state.

Reactivity Profiles and Mechanistic Investigations Involving 1 2 Carboxyethyl Pyridin 1 Ium Bromide

Nucleophilic Substitution Reactions Involving the Pyridinium (B92312) Ring

The pyridinium ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). However, the reactions involving pyridinium ions often display mechanistic nuances that distinguish them from classical SNAr processes. nih.govnih.gov In typical SNAr reactions of activated aryl halides, the reactivity order of the leaving group (the "element effect") is F > Cl ≈ Br > I, which is indicative of a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov

In contrast, studies on substituted N-methylpyridinium compounds reacting with nucleophiles like piperidine (B6355638) have shown a different leaving group order, such as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This deviation suggests that the rate-controlling step is not the initial nucleophilic attack. Instead, a mechanism involving a rapid pre-equilibrium addition of the nucleophile to the pyridinium ring is followed by a rate-determining deprotonation of the resulting intermediate complex. nih.gov Computational studies further suggest that this deprotonation can be accompanied by a simultaneous loss of the leaving group in an E2-type mechanism or be followed by a rapid subsequent loss of the leaving group in an E1cB-like fashion. nih.gov Some nucleophilic aromatic substitutions may also proceed through a concerted one-step displacement reaction (cSNAr), bypassing the formation of a stable Meisenheimer intermediate altogether. nih.gov

Redox Chemistry of the Pyridinium Cation

The redox chemistry of the 1-(2-carboxyethyl)pyridin-1-ium cation is a critical aspect of its chemical behavior, particularly in electrochemical applications such as corrosion inhibition where electron transfer processes are fundamental. The pyridinium moiety can participate in reduction-oxidation reactions, influencing its stability and interaction with various substrates.

Electrochemical profiling provides insight into the stability of the pyridinium cation under different potentials. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study the electrochemical behavior of pyridinium derivatives at metal-solution interfaces. researchgate.net EIS studies, for instance, can reveal an increase in polarization resistance upon the adsorption of pyridinium compounds on a metal surface, which is indicative of the formation of a stable, protective layer that hinders charge transfer processes associated with corrosion. researchgate.net

Intermolecular Interactions and Adsorption Mechanisms

The functionality of 1-(2-carboxyethyl)pyridin-1-ium bromide in various applications is heavily dependent on its intermolecular interactions and adsorption behavior at interfaces. The presence of the pyridinium cation, the carboxyl group, and the bromide anion allows for a range of interactions, including electrostatic forces, hydrogen bonding, and van der Waals forces, which govern its adsorption onto surfaces.

The adsorption behavior of pyridinium derivatives on metal surfaces is frequently modeled using adsorption isotherms to understand the relationship between the concentration of the compound in solution and the extent of surface coverage. The Langmuir adsorption isotherm is commonly found to provide a good fit for the experimental data, suggesting the formation of a monolayer of the adsorbed species on the metal surface. researchgate.netekb.egekb.eg

The spontaneity and nature of the adsorption process are elucidated by thermodynamic parameters, primarily the Gibbs free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. mdpi.com The magnitude of ΔG°ads helps to distinguish between physisorption (physical adsorption), which involves weaker electrostatic interactions, and chemisorption (chemical adsorption), which involves stronger covalent bond formation. Generally, values of ΔG°ads up to -20 kJ·mol⁻¹ are consistent with physisorption, while values more negative than -40 kJ·mol⁻¹ suggest chemisorption. mdpi.com

Table 1: Example Thermodynamic Parameters for Adsorption of Inhibitors on Mild Steel Note: The following data is illustrative of dye-based inhibitors in HCl and demonstrates the principles of thermodynamic analysis in adsorption studies.

| Temperature (K) | Kads (L·mol⁻¹) | ΔG°ads (kJ·mol⁻¹) | Adsorption Type |

| 303 | 1.83 x 10³ | -8.49 | Physisorption |

| 313 | 1.02 x 10³ | -8.01 | Physisorption |

| 323 | 0.25 x 10³ | -5.87 | Physisorption |

| Data derived from studies on dye inhibitors, illustrating the concept. mdpi.com |

The adsorption mechanism can be a combination of physical and chemical processes. researchgate.net Physisorption may occur via electrostatic interaction between the positively charged pyridinium cation and a negatively charged metal surface (in the form of adsorbed anions). Chemisorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond. mdpi.com Potentiodynamic polarization studies often reveal that such compounds act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.net The inhibition efficiency typically increases with the concentration of the inhibitor, as greater surface coverage is achieved. ekb.eg

Investigation of Supramolecular Assembly Mechanisms

The structure of this compound lends itself to the formation of ordered, multi-molecular structures known as supramolecular assemblies. These assemblies are stabilized by non-covalent interactions. A primary mechanism driving this assembly is hydrogen bonding. nih.govnih.gov The acidic proton of the carboxyl group and the N-H proton of the pyridinium cation can act as hydrogen bond donors, while the bromide anion and the oxygen atoms of the carboxyl group can act as hydrogen bond acceptors.

Advanced Academic Applications of 1 2 Carboxyethyl Pyridin 1 Ium Bromide and Its Analogs in Chemical Research

Role in Organic Synthesis as Reagents or Precursors

Pyridinium (B92312) salts, such as 1-(2-carboxyethyl)pyridin-1-ium bromide, are stable, readily prepared compounds that can be activated in situ to generate highly reactive intermediates. This reactivity is central to their application in the synthesis of more complex molecular architectures.

Synthesis of Complex Organic Molecules

The synthetic utility of this compound largely stems from its ability to serve as a precursor to pyridinium ylides. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In the case of pyridinium ylides, the deprotonation of the carbon atom adjacent to the pyridinium nitrogen results in a species that is a potent nucleophile and a 1,3-dipole. rsc.org

The generation of the ylide from this compound can be achieved by treatment with a suitable base. The resulting ylide is stabilized by the carboxylate group, which acts as an electron-withdrawing group. These stabilized ylides are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

One of the most powerful applications of pyridinium ylides is in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes or alkenes. nih.govnih.gov This reaction pathway provides a direct and efficient route to a variety of five-membered heterocyclic and carbocyclic rings. For instance, the reaction of a pyridinium ylide with an alkyne dicarboxylate leads to the formation of indolizine (B1195054) derivatives, a core structure found in numerous natural products and pharmacologically active compounds. rsc.org The reaction proceeds through a dihydroindolizine intermediate which subsequently aromatizes, often under air oxidation. rsc.org

Furthermore, pyridinium ylides can participate in three-component condensation reactions. For example, the reaction of a pyridinium ylide precursor, an aldehyde, and a β-ketonitrile can lead to the stereoselective synthesis of highly functionalized 4,5-dihydrofurans. organic-chemistry.org This cascade process involves a Knoevenagel condensation, a Michael addition, and an intramolecular SN2 cyclization, showcasing the ylide's role in constructing complex cyclic systems in a single pot. organic-chemistry.org

Application in Heterocyclic Synthesis (e.g., Naphthyridines)

Naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, are important scaffolds in medicinal chemistry. nih.govekb.eg The synthesis of naphthyridines can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine (B92270) precursors. nih.gov While a direct cycloaddition of a pyridinium ylide to form a naphthyridine ring is not the most common route, the functional handles present in this compound and its derivatives offer significant potential for their use as starting materials in established naphthyridine syntheses.

For example, the Friedländer annulation is a classic method for constructing quinoline (B57606) and, by extension, naphthyridine rings. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. A functionalized pyridine, potentially derived from this compound, could be elaborated to contain the necessary ortho-amino carbonyl moiety to participate in such a cyclization.

Another prominent method is the Skraup synthesis, which utilizes glycerol (B35011) and an oxidizing agent to construct the second ring onto an aminopyridine. nih.gov Furthermore, modern cross-coupling strategies have been employed to assemble the precursors for naphthyridine synthesis. For instance, a Heck reaction of a halopyridine with an acrylate (B77674) can be followed by an intramolecular cyclization to furnish the naphthyridine core. researchgate.net The carboxyl group in this compound provides a versatile handle that can be transformed into various functional groups required for these and other cyclization strategies, such as the Povarov reaction, which is an aza-Diels-Alder reaction. nih.gov

Development of Corrosion Inhibitors

The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their application as corrosion inhibitors. Pyridinium salts, including bromide derivatives, have been extensively studied for their efficacy in preventing the corrosion of metals, particularly steel in acidic environments. nih.govresearchgate.net The presence of the positively charged nitrogen atom, aromatic ring, and potential for further functionalization makes them excellent candidates for this application.

Electrochemical Evaluation of Inhibition Efficiency on Metal Surfaces

The performance of corrosion inhibitors is quantitatively assessed using various electrochemical techniques. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most common methods employed.

PDP studies involve scanning the potential of the metal electrode and measuring the resulting current. The data is presented as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. The inhibition efficiency (IE%) is then calculated using the following equation:

IE% = [(i°corr - icorr) / i°corr] x 100

where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively. Studies on various pyridinium bromide derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mit.edu The inhibition efficiency is typically found to increase with the concentration of the inhibitor. nih.govthieme-connect.de

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. In a typical EIS experiment for a corroding system, the Nyquist plot shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion process and thus a higher inhibition efficiency. The IE% can also be calculated from EIS data using the formula:

IE% = [(Rct - R°ct) / Rct] x 100

where R°ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively. The capacitance of the double layer (Cdl) also provides insights into the adsorption process. A decrease in Cdl upon addition of the inhibitor is attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which have a lower dielectric constant. mit.edu

Table 1: Inhibition Efficiency of Pyridinium Bromide Analogs on Mild Steel

| Inhibitor | Concentration (M) | Method | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) | 10-4 | Weight Loss | 94.09 | nih.gov |

| 4-(dimethylamino)-1-pentylpyridinium bromide (DPB) | 10-4 | Weight Loss | 89.25 | nih.gov |

| N-(n-octyl)-3-methylpyridinium bromide (Py8) | - | Tafel Polarization | 85 | nih.gov |

| N-(n-dodecyl)-3-methylpyridinium bromide (Py12) | - | Tafel Polarization | 82 | nih.gov |

Surface Analysis Techniques for Inhibitor Film Characterization

To understand the mechanism of inhibition, it is crucial to characterize the protective film formed by the inhibitor on the metal surface. Several surface-sensitive techniques are employed for this purpose.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology. In corrosion studies, SEM images of the metal surface exposed to the corrosive medium with and without the inhibitor are compared. A smoother surface with significantly less damage is observed in the presence of an effective inhibitor, providing visual evidence of its protective action. nih.govmit.edu

Atomic Force Microscopy (AFM) is another powerful technique for imaging surfaces at the nanoscale. AFM can provide three-dimensional topographic information and quantitative data on surface roughness. A significant decrease in the average surface roughness in the presence of the inhibitor confirms the formation of a more uniform and protective film. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR), particularly in its reflectance modes, can be used to identify the functional groups of the inhibitor molecules adsorbed on the metal surface, confirming their presence and potentially providing information about their orientation and interaction with the surface. organic-chemistry.org X-ray Photoelectron Spectroscopy (XPS) is another surface analysis technique that can provide information about the elemental composition and chemical state of the species on the surface, further elucidating the nature of the inhibitor film. organic-chemistry.orgresearchgate.net

Formation of Supramolecular Structures and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits, held together by non-covalent intermolecular forces. researchgate.net The electron-deficient nature of the pyridinium ring makes it an excellent guest for electron-rich hosts or a key component in the construction of larger, self-assembled structures.

Pyridinium derivatives have been shown to participate in host-guest interactions with macrocyclic hosts like cucurbit[n]urils (CB[n]). For instance, an amphiphile containing both an electron-rich naphthalene (B1677914) group and an electron-deficient pyridinium cation has been shown to self-assemble into different morphologies depending on the presence of cucurbit ekb.eguril (CB ekb.eg). researchgate.netacs.org The encapsulation of the pyridinium and naphthalene moieties within the cavity of CB ekb.eg manipulates the self-assembly process, leading to the formation of fluorescence-enhanced microsheets. researchgate.netacs.org This demonstrates how host-guest chemistry can be used to control the macroscopic properties of materials.

Furthermore, pyridinium rings are integral components in the design of mechanically interlocked molecules, such as rotaxanes and catenanes. In one example, a host cage composed of two parallel hexameric platforms of alternating pyridinium and phenyl rings was synthesized. ekb.eg This "HexaCage" was shown to encapsulate a benzotrithiophene guest, with the stability of the host-guest complex being significantly influenced by London dispersion forces, π-π stacking, and C-H···π interactions. ekb.eg The charged nature of the pyridinium units plays a crucial role in the template-directed synthesis of these complex architectures. The carboxyethyl group in this compound offers a point of attachment for building more elaborate supramolecular systems, where the pyridinium unit can act as a recognition site or a structural element.

Self-Assembly and Hydrogen-Bonding Aggregation

The molecular architecture of this compound, featuring a cationic pyridinium ring, a flexible ethyl chain, and a carboxylic acid terminus, provides a rich platform for investigating self-assembly and hydrogen-bonding phenomena. As a zwitterionic species under certain pH conditions, where the carboxyl group is deprotonated (COO-) and the pyridine nitrogen is protonated (N+), it can engage in complex non-covalent interactions. These interactions are fundamental to the construction of supramolecular architectures.

The primary hydrogen-bonding motif anticipated for this compound involves the carboxylic acid group. In its protonated state, the carboxylic acid can form strong O-H···O hydrogen bonds, leading to the formation of dimeric structures or extended chains. This is a common and robust synthon in crystal engineering. In the zwitterionic form, the carboxylate group becomes a hydrogen bond acceptor, readily interacting with the acidic protons of the pyridinium ring (N+-H) or other hydrogen bond donors present in the system.

Research on analogous pyridinium carboxylate systems has demonstrated the formation of intricate hydrogen-bonded networks. For instance, the co-crystallization of pyridine with carboxylic acids often leads to the formation of salt co-crystals where charge-assisted hydrogen bonds (N+-H···O-) are the dominant interactions. nih.gov These bonds are significantly stronger than conventional hydrogen bonds, providing a robust driving force for crystallization and self-assembly. In the solid state, these interactions can dictate the molecular packing, leading to one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. nih.govnih.gov

The interplay between the cationic pyridinium head and the carboxylate tail can also lead to the formation of layered structures, where hydrophilic regions rich in ionic and hydrogen-bonding interactions are segregated from more hydrophobic regions of the molecule. The planarity of the pyridinium ring also allows for π-π stacking interactions, which can further stabilize the aggregated structures, often in a staggered conformation. nih.gov

Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)

The encapsulation of guest molecules within the hydrophobic cavity of macrocyclic hosts like cyclodextrins is a cornerstone of supramolecular chemistry. The ability of this compound to form inclusion complexes with cyclodextrins is largely dictated by the hydrophobicity of the pyridinium moiety and its substituents. While simple, unsubstituted pyridinium salts are generally too hydrophilic to be strongly bound by cyclodextrins, the introduction of more hydrophobic groups can significantly enhance complexation. rsc.org

For this compound, the pyridinium ring itself can serve as a guest, inserting into the cyclodextrin (B1172386) cavity. The binding affinity will depend on the size of the cyclodextrin, with β-cyclodextrin often providing a suitable cavity size for aromatic rings. The carboxyethyl chain may remain outside the cavity, interacting with the hydroxyl groups on the rim of the cyclodextrin or with the surrounding aqueous environment.

Studies on similar pyridine derivatives have shown that complex formation can be achieved, particularly with α-cyclodextrin and its derivatives for nicotinic and isonicotinic acids. nih.gov The stability of these complexes can be quantified by their association constants (K). The negative enthalpy and entropy values for the complex formation between nicotinic acid and α-cyclodextrin suggest that van der Waals and electrostatic interactions are the primary driving forces for binding. nih.gov

Table 1: Stability Constants (K) for the Complexation of Pyridine Derivatives with Cyclodextrins at 298.15 K

| Guest Molecule | Cyclodextrin Host | Stability Constant (K) [ kg/mol ] |

|---|---|---|

| Nicotinic Acid | α-Cyclodextrin | 3 - 33 |

| Isonicotinic Acid | α-Cyclodextrin | 3 - 33 |

| Nicotinic Acid | 2-hydroxypropyl-α-cyclodextrin | 3 - 33 |

| Isonicotinic Acid | 2-hydroxypropyl-α-cyclodextrin | 3 - 33 |

| Nicotinic Acid | β-Cyclodextrin | No complex formation observed |

| Isonicotinic Acid | β-Cyclodextrin | No complex formation observed |

Data sourced from studies on nicotinic and isonicotinic acids, which serve as analogs for the pyridine carboxylate functionality. nih.gov

Applications in Advanced Materials Science

The unique structural features of this compound make it and its analogs attractive building blocks for the design of advanced functional materials.

Integration into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its pyridinium cation and carboxylate group, allows it to act as a versatile ligand in the synthesis of these materials. The carboxylate group can coordinate to metal centers, while the pyridinium cation can act as a charge-balancing agent or participate in the formation of hydrogen-bonded networks within the framework.

A closely related analog, 1-(2-carboxyethyl)-4,4'-bipyridinium bromide, has been successfully employed in the construction of novel one-dimensional and two-dimensional coordination polymers. In these structures, the viologen-like bipyridinium unit not only acts as a ligand but also imparts photochromic properties to the resulting material. The specific dimensionality and topology of the coordination polymer can be influenced by the choice of the metal ion (e.g., Ni, Co, Cu, Zn) and the reaction conditions.

The synthesis of these materials often involves solvothermal methods, where the components are heated in a sealed vessel. The resulting crystalline products can exhibit diverse structures, from simple 1D chains to complex 3D frameworks with porous architectures. The incorporation of pyridinium-based ligands is a promising strategy for creating multifunctional MOFs with applications in gas storage, separation, and catalysis. core.ac.uk

Potential in Optoelectronic Materials

Materials that exhibit changes in their optical properties in response to external stimuli, such as light (photochromism) or an electric field (electrochromism), are of great interest for applications in smart windows, displays, and optical data storage. Viologen derivatives (N,N'-disubstituted-4,4'-bipyridinium salts) are well-known for their excellent electrochromic and photochromic properties. nih.gov

The this compound structure is analogous to a mono-substituted viologen. Coordination polymers and MOFs incorporating the related 1-(2-carboxyethyl)-4,4'-bipyridinium ligand have been shown to exhibit photochromic behavior. rsc.org Upon irradiation with UV or xenon light, these materials undergo a color change, which is often reversible. This phenomenon is attributed to the formation of viologen radicals through photoinduced electron transfer.

The specific photochromic response, including the speed of coloration and fading, can be tuned by modifying the coordination environment of the viologen unit and the nature of the counter-anions. For instance, exchanging bromide anions for larger, more electron-donating anions like tetraphenylborate (B1193919) can significantly enhance the photochromic sensitivity of viologen derivatives. acs.org This suggests that this compound and its derivatives hold potential for the development of new photo-responsive materials, particularly when integrated into larger supramolecular or polymeric systems. rsc.orgacs.org

Catalytic Functions in Chemical Transformations

The ionic nature of this compound makes it a candidate for applications in catalysis, particularly in multiphase reaction systems.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. acs.org

The efficiency of a phase transfer catalyst is influenced by several factors, including the steric hindrance around the positive charge and the lipophilicity of the cation. While simple pyridinium salts might have limited solubility in nonpolar organic solvents, the carboxyethyl group offers a site for modification to tune the catalyst's solubility and performance. The use of PTC is advantageous as it often allows for milder reaction conditions, the use of inexpensive inorganic salts as reagents, and can lead to improved reaction rates and yields. rsc.orgnih.gov

Table 2: Examples of Reactions Facilitated by Phase Transfer Catalysis

| Reaction Type | Organic Substrate | Aqueous/Inorganic Reagent | Catalyst Type |

|---|---|---|---|

| Nucleophilic Substitution | 1-Bromooctane | Sodium Cyanide | Quaternary Ammonium Salt |

| Alkylation | Phenylacetonitrile | Alkyl Halide | Chiral Quaternary Ammonium Salt |

| Oxidation | Alkenes | Potassium Permanganate | Quaternary Ammonium Salt |

| Ether Synthesis | n-Butyl Bromide | Sodium Phenolate | Quaternary Ammonium Salt |

This table provides general examples of reactions where pyridinium-type salts can function as phase transfer catalysts. core.ac.ukacs.orgnih.gov

Ionic Liquid Catalysis

The incorporation of a Brønsted acid functionality, such as the carboxylic acid group in this compound, and the tunable nature of the pyridinium cation and its counter-anion, make these compounds versatile catalysts in a variety of organic transformations. The pyridinium moiety itself can act as a Lewis acid, and when combined with a Brønsted acidic group, it can lead to bifunctional catalysis, enhancing reaction rates and selectivity.

Research into analogous structures has demonstrated the catalytic potential of functionalized pyridinium ionic liquids. For instance, sulfonic acid-functionalized pyridinium ILs have shown high catalytic activity in acid-catalyzed reactions like esterification and transesterification. researchgate.net The presence of the SO₃H group, similar to the COOH group, provides a proton source, which is crucial for activating substrates in these reactions. researchgate.net In one study, 1-(4-sulfonic acid)butylpyridinium trifluoromethanesulfonate (B1224126) was used as a recyclable catalyst for the transesterification of Jatropha oil, demonstrating high activity and stability over several cycles. researchgate.net

Furthermore, pyridinium-based ionic liquids have been employed to enhance the stability and activity of enzymes in non-aqueous media. The addition of N-hexylpyridinium bromide ([C6Py]Br) as a cosolvent in a methanol-water system was found to increase the hydrolytic activity of Candida rugosa lipase (B570770). tubitak.gov.trnih.gov This suggests that the ionic liquid helps to maintain the enzyme's conformational stability. tubitak.gov.trnih.gov The bromide anion, in particular, was shown to be more effective than tetrafluoroborate, highlighting the importance of the anion in modulating the catalytic environment. tubitak.gov.tr

The concept of bifunctional catalysis has been further explored through the development of pyridinium-functionalized ionic metal-organic frameworks (MOFs). acs.orgnih.gov In these systems, the pyridinium cation acts as an acidic site, while a nucleophilic anion works in synergy to catalyze reactions such as the cycloaddition of CO₂ to epoxides, forming cyclic carbonates. acs.orgnih.gov The catalytic activity can be tuned by altering the alkyl groups on the pyridinium ring and the nature of the halide anion. acs.orgnih.gov

The synthesis of pyridinium carboxylate ionic liquids has also been reported, indicating the feasibility of creating catalysts with the specific structure of this compound. researchgate.net These compounds are of interest not only for their catalytic potential but also for their biological activities. researchgate.net

Table 1: Catalytic Applications of Pyridinium-Based Ionic Liquids and Analogs

| Catalyst/Analog | Functional Group | Reaction Catalyzed | Key Research Finding |

| 1-(4-sulfonic acid)butylpyridinium trifluoromethanesulfonate | Sulfonic Acid | Transesterification of Jatropha Oil | High catalytic activity and recyclability over seven cycles. researchgate.net |

| N-hexylpyridinium bromide | Hexyl Chain | Lipase-catalyzed hydrolysis | Increased hydrolytic activity of Candida rugosa lipase by 15.61% in a methanol-water system. tubitak.gov.trnih.gov |

| Pyridinium-Functionalized Ionic MOFs | Pyridinium Cation | CO₂ Fixation into Cyclic Carbonates | Bifunctional catalysis with acidic pyridinium sites and nucleophilic halide anions under mild, solvent-free conditions. acs.orgnih.gov |

| Pyridinium Carboxylate Ionic Liquids | Carboxylic Acid | (Potential for various acid-catalyzed reactions) | Successful synthesis demonstrates the availability of this class of functionalized ILs for catalytic studies. researchgate.net |

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. For a compound like this compound, isotopes such as deuterium (B1214612) (²H or D) and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the pyridinium ring to provide detailed mechanistic insights.

Studies on various pyridine derivatives have showcased the utility of this approach. For example, deuterium labeling has been instrumental in understanding the vapor-phase phototransposition of pyridine. By synthesizing and irradiating specific trideuterio- and tetradeuteriopyridines, researchers were able to track the rearrangement of the pyridine ring, supporting a mechanism involving photocyclization and nitrogen migration. nih.gov

In the context of catalytic reactions, deuterium labeling helps to uncover the role of specific hydrogen atoms. For instance, in the iridium-catalyzed reduction of pyridinium salts, labeling studies with d₂-paraformaldehyde revealed that the reduction is reversible and proceeds through an iridium-hydride intermediate. researchgate.net This level of detail is crucial for optimizing catalytic systems. Electrochemical C-H deuteration of pyridine derivatives using D₂O has also been developed as an efficient method to access deuterated compounds for mechanistic and metabolic studies. researchgate.net

Furthermore, the exchange of protium (B1232500) for deuterium in pyridines can be achieved in neutral D₂O at elevated temperatures, providing a convenient route to selectively labeled compounds. cdnsciencepub.com The positions of exchange (primarily at C2 and C6) are consistent with a mechanism involving the formation of an ylide intermediate. cdnsciencepub.com

Nitrogen-15 labeling offers a direct way to follow the fate of the nitrogen atom in the pyridine ring. A general method for ¹⁵N-labeling of pyridines involves the ring-opening of NTf-activated pyridines to form Zincke imine intermediates, followed by ring-closure with ¹⁵NH₄Cl. nih.gov This technique allows for high levels of isotope incorporation and is applicable to complex molecules. nih.govnih.gov Such labeled compounds are invaluable for in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, where they can be traced using mass spectrometry. nih.gov

For this compound, isotopic labeling could be used to investigate its role in catalysis, its stability under reaction conditions, and its metabolic fate in biological systems. For example, deuterating the ethyl chain could help to understand its involvement in any side reactions, while ¹⁵N-labeling of the pyridinium ring would be definitive in tracking the cation's integrity and transformations.

Table 2: Isotopic Labeling Studies of Pyridinium Compounds for Mechanistic Elucidation

| Isotopic Label | Pyridinium Compound Studied | Reaction/Process Investigated | Key Mechanistic Insight |

| Deuterium (²H) | Trideuterio- and Tetradeuteriopyridines | Vapor-Phase Phototransposition | Isomerization occurs via photocyclization and nitrogen migration around a cyclopentenyl ring intermediate. nih.gov |

| Deuterium (²H) | Pyridinium Salts | Iridium-Catalyzed Reductive Functionalization | Labeling with d₂-paraformaldehyde demonstrated the reversible formation of an iridium-hydride species. researchgate.net |

| Deuterium (²H) | Various Pyridine Derivatives | Electrochemical C-H Deuteration | N-butyl-2-phenylpyridinium iodide was identified as a key intermediate in the deuteration process. researchgate.net |

| Nitrogen-15 (¹⁵N) and Deuterium (²H) | Substituted Pyridines | Synthesis of Isotopologs via Zincke Imines | A general method for high-incorporation ¹⁵N-labeling and C3/C5 deuteration for ADMET studies. nih.govnih.gov |

| Deuterium (²H) | Substituted Pyridines | H-D Exchange in D₂O | Exchange occurs selectively at positions ortho and para to the nitrogen via an ylide mechanism at elevated temperatures. cdnsciencepub.com |

Emerging Research Directions and Future Perspectives for 1 2 Carboxyethyl Pyridin 1 Ium Bromide

Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of pyridinium (B92312) salts often involves the quaternization of pyridine (B92270) with an alkyl halide. nih.gov However, future research is pivoting towards more sustainable and efficient methodologies.

Mechanochemistry: A promising green chemistry approach involves liquid-assisted grinding (LAG), which can produce quaternary pyridinium salts without the need for bulk solvents. srce.hr This method offers advantages such as being environmentally friendly, having a simple workup procedure, and often resulting in high yields. srce.hr The synthesis of 1-(2-carboxyethyl)pyridin-1-ium bromide could be adapted to a mechanochemical process, potentially by grinding pyridine with 3-bromopropionic acid in the presence of a minimal amount of a suitable liquid.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that accelerates reaction rates, often leading to higher yields and purer products in shorter timeframes compared to conventional heating. acs.org The synthesis of various pyridine derivatives has been successfully achieved using this technique, suggesting its applicability for the rapid and efficient production of this compound. acs.orgacs.org

Photocatalysis: Visible-light photocatalysis represents a cutting-edge method for forming C–N bonds. acs.org Dual photocatalytic systems, sometimes involving electron donor-acceptor (EDA) complexes, can enable the coupling of pyridines with various substrates under mild conditions. acs.orgnih.gov Exploring the synthesis of the target compound via photocatalytic activation of pyridine and a suitable carboxylic acid precursor could open new, energy-efficient synthetic pathways.

These emerging synthetic strategies align with the principles of green chemistry by minimizing solvent use, reducing energy consumption, and often avoiding harsh reagents.

Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

Understanding the dynamic behavior of this compound in various environments is crucial for optimizing its applications. Advanced analytical techniques are moving beyond static characterization to provide real-time insights.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to investigate the electronic environment of each element within an ionic liquid. nih.gov By developing reliable fitting models for the core-level spectra (e.g., C 1s, N 1s), researchers can precisely determine binding energies and study the electronic interactions between the 1-(2-carboxyethyl)pyridin-1-ium cation and the bromide anion. nih.govresearchgate.net This can reveal how the electronic structure is affected by changes in temperature or interaction with other molecules. researchgate.net

Real-Time Electron Microscopy: Techniques like photoemission electron microscopy (PEEM) and in-situ transmission electron microscopy (TEM) are being used to visualize the dynamic processes of ionic liquids at interfaces in real time. labmanager.comtechbriefs.comcambridge.org For instance, PEEM can image the movement and reconfiguration of ions at an electrode surface as voltage is applied. labmanager.comtechbriefs.com Applying these methods to this compound could provide unprecedented views of its role in electrochemical systems, crystal growth, or catalytic reactions. cambridge.org

In-Situ NMR Spectroscopy: The ability to perform in-situ irradiation within an NMR spectrometer allows for the real-time collection of spectral data during a chemical process, such as photoswitching. rsc.org This approach could be adapted to monitor reactions involving this compound, providing quantitative data on reaction kinetics, intermediate formation, and structural changes as they happen. rsc.org

The data from these advanced techniques are summarized in the table below.

| Technique | Information Gained | Potential Application for this compound |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, electronic environment of atoms. nih.gov | Probing cation-anion interactions and surface chemistry. researchgate.net |

| Photoemission Electron Microscopy (PEEM) | Real-time imaging of ion movement and structural changes at interfaces. labmanager.comtechbriefs.com | Visualizing its behavior in electrochemical cells or on catalytic surfaces. |

| In-Situ NMR Spectroscopy | Real-time structural information and quantification of species during a reaction. rsc.org | Monitoring its synthesis or catalytic turnover in real time. |

| Terahertz (THz) Spectroscopy | Intermolecular vibrational modes between cations and anions. acs.org | Characterizing the strength and nature of ionic interactions. |

Integration with Advanced Computational Methods for Predictive Design

Computational chemistry is becoming an indispensable partner to experimental research, enabling the predictive design of molecules with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the stability and interactions of ionic liquids with other molecules, such as enzymes or surfaces. nih.govtubitak.gov.tr For this compound, MD studies could simulate its interaction with a lipase (B570770), predicting how the compound might stabilize the enzyme's conformation in a non-aqueous solvent system. nih.govtubitak.gov.tr Such simulations help elucidate the role of the cation and anion in molecular-level interactions. nih.gov

Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic structure and predict properties of molecules. In the context of ionic liquids, it can be used to predict collision cross sections for mass spectrometry analysis or to understand reaction mechanisms. uni.lu For the target compound, DFT could be used to model its role in catalytic cycles, for example, by calculating the activation energies for different steps in the fixation of CO2 into cyclic carbonates.

Machine Learning (ML) and AI: The integration of machine learning with high-throughput screening and computational frameworks is accelerating the discovery of new materials and reaction conditions. ananikovlab.ruacs.org An ML model could be trained on data from various pyridinium salts to predict the properties of novel derivatives of this compound, guiding synthetic efforts toward compounds with optimized performance for specific applications like catalysis or as functional materials.

Exploration in Catalysis and Reaction Engineering

The unique combination of a Lewis acidic pyridinium ring, a Brønsted acidic carboxyl group, and a nucleophilic bromide anion makes this compound a promising candidate for bifunctional catalysis.

CO2 Fixation: Pyridinium-based ionic liquids have shown significant promise as catalysts for the chemical fixation of CO2 with epoxides to form cyclic carbonates. acs.orgnih.gov The catalytic activity arises from a synergistic effect where the halide anion acts as a nucleophile to open the epoxide ring, while the acidic pyridinium cation activates the epoxide and/or CO2. acs.orgsmolecule.com The carboxylic acid moiety in this compound could further enhance this process through hydrogen bonding interactions.

Acid Catalysis: Protic pyridinium ionic liquids can serve as effective and reusable acid catalysts for reactions like esterification and alkylation. ionike.com The acidity of the catalyst can be tuned by altering the anion. ionike.com The target compound, with its inherent carboxylic acid group, could function as a Brønsted acid catalyst in various organic transformations.

Palladium-Catalyzed Coupling Reactions: Nitrile-functionalized pyridinium ionic liquids have been designed as media for Suzuki and Stille coupling reactions, where they can improve the retention and stability of the palladium catalyst. acs.org The functional groups on this compound could similarly be used to coordinate with and stabilize metal catalysts, enhancing their efficiency and recyclability in reaction engineering processes.

| Catalytic Reaction | Role of Pyridinium Salt | Potential Advantage of this compound |

| CO2 Cycloaddition | Bifunctional catalyst (Lewis acid + nucleophilic anion). acs.orgnih.gov | Carboxyl group may enhance CO2 activation via hydrogen bonding. |

| Esterification | Brønsted acid catalyst. ionike.com | Inherent acidity from the carboxyl group. |

| Suzuki Coupling | Catalyst-supporting ionic liquid medium. acs.org | Carboxylate group could act as a ligand to stabilize the metal center. |

Development of Functional Materials Beyond Current Applications

The inherent properties of this compound make it an attractive building block for a new generation of functional materials.

Ionic Metal-Organic Frameworks (MOFs): The carboxylic acid group can be used as a linker to construct MOFs, while the pyridinium bromide component can be incorporated into the pores. Such ionic MOFs have been designed as bifunctional catalysts. acs.orgnih.gov A MOF built from or functionalized with this compound could create a heterogeneous catalyst with precisely positioned acidic and nucleophilic sites. nih.gov

Supramolecular Gels: Pyridine and pyridinium bisamides have been shown to act as gelators, forming metallogels in the presence of specific metal ions. researchgate.net These gels can be used for selective sensing or drug release. researchgate.net The structure of this compound could be incorporated into more complex architectures to create stimuli-responsive "smart" gels that react to changes in pH, ions, or temperature.

Lubricant Additives: Pyrylium- and pyridinium-based ionic liquids have been evaluated as friction- and wear-reducing additives in greases. acs.org The polarity of the ionic liquid helps it adsorb to metal surfaces, forming a lubricating boundary film. acs.org The carboxylic acid group in the target compound could enhance surface adhesion, potentially leading to improved tribological performance.

Multi-Disciplinary Research at the Interface of Organic and Materials Chemistry

The future of this compound lies in synergistic research that bridges the gap between fundamental organic chemistry and applied materials science.

Bio-based Materials: There is a strong drive to develop biodegradable ionic liquids to improve their environmental profile. rsc.org Research efforts could focus on synthesizing analogs of this compound from bio-based precursors or designing them to be "readily biodegradable" by incorporating cleavable linkages like esters. rsc.org

Electrochemical Systems: Ionic liquids are critical components in electrochemical devices like batteries and supercapacitors. rsc.org The interface between the ionic liquid electrolyte and the electrode is where key reactions occur. techbriefs.comrsc.org Multidisciplinary studies combining electrochemistry, surface science, and materials engineering will be essential to understand how this compound behaves in these complex environments and to potentially design improved electrolytes.

Drug Delivery and Antimicrobial Agents: Pyridinium salts are scaffolds found in many bioactive molecules and have been explored as antimicrobial agents and for gene delivery. rsc.orgmdpi.com The structure of this compound could be modified to create new therapeutic agents or functional materials for controlled drug release, a field that requires expertise in organic synthesis, polymer chemistry, and pharmacology. researchgate.netrsc.org

This multi-pronged research approach will ensure that the potential of this compound is fully realized, leading to innovations across a wide spectrum of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.